molecular formula C22H25N5O2 B12254773 N-(4-ethylphenyl)-2-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

N-(4-ethylphenyl)-2-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No.: B12254773
M. Wt: 391.5 g/mol
InChI Key: QNZVVWPWDJAQKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide

InChI

InChI=1S/C22H25N5O2/c1-2-16-5-7-19(8-6-16)24-20(28)15-27-13-3-4-18(14-27)22-25-21(26-29-22)17-9-11-23-12-10-17/h5-12,18H,2-4,13-15H2,1H3,(H,24,28)

InChI Key

QNZVVWPWDJAQKK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2CCCC(C2)C3=NC(=NO3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-ethylphenyl)-2-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.

    Piperidine ring formation: The piperidine ring can be introduced through a cyclization reaction involving a suitable precursor.

    Coupling reactions: The final compound is obtained by coupling the oxadiazole and piperidine intermediates with the pyridine ring and the ethylphenyl group under specific reaction conditions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(4-ethylphenyl)-2-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-ethylphenyl)-2-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

N-(4-ethylphenyl)-2-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.